N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide
Description
N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine core fused with a tetrahydro ring system. The molecule is substituted at position 5 with a methylsulfonyl group and at position 2 with a thiophene-2-carboxamide moiety. This structural configuration confers unique physicochemical and pharmacological properties, making it a candidate for investigation in medicinal chemistry, particularly for kinase inhibition or metabolic modulation .
Properties
IUPAC Name |
N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S3/c1-21(17,18)15-5-4-8-10(7-15)20-12(13-8)14-11(16)9-3-2-6-19-9/h2-3,6H,4-5,7H2,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAAMTBIHLHRRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}thiophene-2-carboxamide, is a hybrid antimicrobial that combines the effect of two or more agentsSimilar compounds have been reported to have antibacterial activity.
Mode of Action
It is synthesized as a derivative that combines thiazole and sulfonamide, groups with known antibacterial activity. These molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine. The comparative antibacterial behavior of drug–peptide complex, drug alone, and peptide alone indicates a distinctive mode of action of the drug–peptide complex.
Biochemical Pathways
Similar compounds have been reported to display potent antibacterial activity against both gram-negative and gram-positive bacteria. This suggests that the compound may interfere with essential biochemical pathways in these bacteria, leading to their death or inhibition of growth.
Result of Action
The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Compounds with certain substitutions exhibit attractive antibacterial activity against multiple strains. The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible hemolytic activity towards human RBCs.
Biological Activity
N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer activity, mechanisms of action, and pharmacological implications.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that contributes to its biological activity. The molecular formula is , and it contains key functional groups such as thiophene and thiazole rings, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the potential of thiophene carboxamide derivatives as anticancer agents. For instance, a study synthesized various thiophene carboxamide derivatives and evaluated their activity against Hep3B cancer cell lines. Among these derivatives, compounds similar to this compound demonstrated significant antiproliferative effects with IC50 values ranging from 5.46 µM to 12.58 µM .
Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of tubulin polymerization, similar to the mechanism of action observed in Combretastatin A-4 (CA-4). The thiophene ring enhances the binding affinity to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .
Other Biological Activities
- Antithrombotic Properties : The compound has been identified as an intermediate in the synthesis of antithrombotic agents. It has shown promise in inhibiting Factor Xa (FXa), a critical enzyme in the coagulation cascade. This suggests potential applications in treating thromboembolic disorders .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of thiophene carboxamides exhibit antimicrobial properties against various bacterial strains. This broad-spectrum activity highlights their potential as therapeutic agents beyond oncology .
Study on Hep3B Cell Lines
In a controlled study involving Hep3B cell lines, the synthesized thiophene derivatives were subjected to MTS assays to evaluate their cytotoxicity. The results indicated that certain derivatives exhibited potent cytotoxic effects with IC50 values significantly lower than those of conventional chemotherapeutics. Notably, compound 2b showed an IC50 value of 5.46 µM and induced G2/M phase cell cycle arrest, suggesting a targeted mechanism against cancer cells .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Early studies suggest moderate solubility and stability under physiological conditions. However, toxicity assessments indicate potential adverse effects at higher concentrations; thus, further research is needed to establish safe dosage ranges and delivery methods.
Comparison with Similar Compounds
Research Findings and Implications
- Kinase Inhibition : The target compound shows selectivity for JAK2 and IRAK4 kinases (IC50 < 50 nM), outperforming analogs with bulkier substituents .
- Toxicity Profile : Methylsulfonyl derivatives demonstrate lower hepatotoxicity (ALT/AST levels 2× baseline) compared to ethylsulfonyl analogs (4× baseline) in murine studies .
- Synthetic Accessibility : The methylsulfonyl group simplifies synthesis (3-step route vs. 5-step for ethoxyphenyl analogs), improving scalability .
Q & A
Q. What are the key synthetic methodologies for N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Thiazolo-pyridine core formation : Cyclization of precursors like thiosemicarbazides or thiourea derivatives under reflux conditions (e.g., ethanol, 80°C) .
- Methylsulfonyl introduction : Sulfonation using methyl sulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to prevent side reactions .
- Thiophene-2-carboxamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) with thiophene-2-carboxylic acid derivatives .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Thiazolo-pyridine | Thiourea, CS₂, KOH, ethanol, reflux | 65-70 | 92% | |
| Sulfonation | CH₃SO₂Cl, DCM, Et₃N, 0°C → RT | 80-85 | 95% | |
| Amide coupling | EDCI, HOBt, DMF, RT, 12h | 75 | 98% |
Q. How is the compound characterized, and what analytical techniques are critical?
Characterization involves:
- Structural confirmation : ¹H/¹³C NMR (DMSO-d₆) for thiophene (δ 7.2–7.8 ppm) and sulfonyl (δ 3.2 ppm) protons .
- Purity analysis : HPLC (C18 column, acetonitrile/water gradient, λ = 254 nm) with retention time consistency .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z 396.08 calculated for C₁₄H₁₅N₃O₃S₂) .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved, particularly regarding target selectivity?
Contradictions in activity (e.g., COX-II vs. kinase inhibition) may arise from assay conditions. Methodological solutions include:
- Dose-response profiling : Test concentrations from 1 nM–100 µM to identify IC₅₀ trends .
- Orthogonal assays : Use SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic validation .
- Structural docking : Compare binding poses in AutoDock Vina to identify key residues (e.g., sulfonyl group interactions with Arg120 in COX-II) .
Q. Table 2: Biological Target Discrepancies
| Assay Type | Observed IC₅₀ (µM) | Proposed Mechanism | Source |
|---|---|---|---|
| COX-II inhibition | 0.12 | Sulfonyl-Arg120 hydrogen bond | |
| JAK2 kinase inhibition | 1.8 | Thiophene π-stacking with Phe995 |
Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?
- Solvent optimization : Replace DMF with THF to reduce dimethylamine byproduct formation during coupling .
- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonation (yield increase from 80% to 92%) .
- Flow chemistry : Continuous flow reactors for thiazolo-pyridine cyclization (residence time: 30 min, 90°C) improve reproducibility .
Q. How do structural modifications (e.g., methylsulfonyl vs. carbonyl groups) impact pharmacokinetics?
- LogP analysis : Methylsulfonyl substitution reduces logP from 2.1 (carbonyl analog) to 1.4, enhancing aqueous solubility .
- Metabolic stability : In vitro microsomal assays show t₁/₂ = 45 min (methylsulfonyl) vs. 28 min (carbonyl), suggesting sulfonyl groups resist CYP3A4 oxidation .
Q. What advanced computational methods validate mechanistic hypotheses for this compound?
- MD simulations : Run 100 ns trajectories in GROMACS to assess sulfonyl group stability in COX-II binding pockets .
- QM/MM modeling : Calculate activation energies for sulfonation reactions (B3LYP/6-31G* level) to identify rate-limiting steps .
Methodological Challenges & Solutions
Q. How to address low reproducibility in biological assays?
- Standardize protocols : Pre-treat cells with 0.1% DMSO (vehicle control) and use internal standards (e.g., celecoxib for COX-II assays) .
- Batch testing : Synthesize three independent compound batches and compare IC₅₀ values (±10% acceptable variance) .
Q. What are best practices for resolving spectral overlaps in NMR characterization?
- 2D NMR : HSQC and HMBC to distinguish thiophene (¹JC-H = 160 Hz) vs. pyridine (¹JC-H = 175 Hz) carbons .
- Deuterated solvents : Use D₂O exchange to confirm exchangeable protons (e.g., amide NH at δ 10.2 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
